molecular formula C24H32N4O4S B12302673 (2R,4S)-1-[(2S)-2-acetamido-3,3-dimethyl-butanoyl]-4-hydroxy-N-[[4-(4-methylthiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide

(2R,4S)-1-[(2S)-2-acetamido-3,3-dimethyl-butanoyl]-4-hydroxy-N-[[4-(4-methylthiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide

Cat. No.: B12302673
M. Wt: 472.6 g/mol
InChI Key: GFVIEZBZIUKYOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (2R,4S)-1-[(2S)-2-acetamido-3,3-dimethyl-butanoyl]-4-hydroxy-N-[[4-(4-methylthiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide features a pyrrolidine scaffold with distinct stereochemistry (2R,4S), an acetamido-substituted 3,3-dimethylbutanoyl group, and a 4-methylthiazol-5-yl benzyl moiety. This structure is optimized for interactions with biological targets, such as the von Hippel-Lindau (VHL) E3 ubiquitin ligase, as part of proteolysis-targeting chimera (PROTAC) designs . Its stereochemistry and substituents influence solubility, metabolic stability, and binding affinity.

Properties

Molecular Formula

C24H32N4O4S

Molecular Weight

472.6 g/mol

IUPAC Name

1-(2-acetamido-3,3-dimethylbutanoyl)-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C24H32N4O4S/c1-14-20(33-13-26-14)17-8-6-16(7-9-17)11-25-22(31)19-10-18(30)12-28(19)23(32)21(24(3,4)5)27-15(2)29/h6-9,13,18-19,21,30H,10-12H2,1-5H3,(H,25,31)(H,27,29)

InChI Key

GFVIEZBZIUKYOG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)C)O

Origin of Product

United States

Preparation Methods

Convergent Synthetic Strategy

Key Intermediate Synthesis: (4-(4-Methylthiazol-5-yl)Phenyl)Methanamine

The synthesis of VH032 begins with the preparation of (4-(4-methylthiazol-5-yl)phenyl)methanamine, a critical intermediate. Two primary methods are employed:

Palladium-Catalyzed C–H Arylation
  • Reagents : 4-Methylthiazole, Boc-protected benzylamine, Pd-PEPPSI-IPr catalyst, pivalic acid.
  • Conditions : Dimethylacetamide (DMA) at 125°C for 2 hours.
  • Yield : 95%.
  • Mechanism : Direct arylation avoids pre-functionalization of the thiazole ring, enhancing efficiency.
Suzuki–Miyaura Coupling
  • Reagents : 4-Bromobenzonitrile, 4-methylthiazole-5-boronic ester, Pd(dppf)Cl₂.
  • Conditions : Tetrahydrofuran (THF), aqueous Na₂CO₃, 80°C.
  • Yield : 82%.

Comparative Analysis

Method Catalyst Solvent Temperature Yield
C–H Arylation Pd-PEPPSI-IPr DMA 125°C 95%
Suzuki–Miyaura Pd(dppf)Cl₂ THF 80°C 82%

The C–H arylation method is favored for its higher yield and reduced step count.

Linear Synthesis of VH032 Amine Hydrochloride

Stepwise Amide Coupling

VH032 amine hydrochloride is synthesized via sequential coupling of leucine, proline, and the thiazole-phenyl intermediate:

Proline–Leucine Coupling
  • Reagents : Boc-L-hydroxyproline, Boc-L-tert-leucine, HATU, DIPEA.
  • Conditions : Dichloromethane (DCM), room temperature.
  • Yield : 81%.
Deprotection and Salt Formation
  • Reagents : HCl in dioxane, sodium bicarbonate.
  • Conditions : Aqueous workup followed by precipitation in ethyl acetate.
  • Purity : 97% after salt formation.

Column Chromatography-Free Process

A scalable, chromatography-free method achieves 42.5 g of VH032 amine hydrochloride in 65% overall yield:

  • Key Steps :
    • Boc Deprotection : HCl-mediated cleavage avoids TFA residues.
    • Extraction : DCM/MeOH (10:1) ensures high recovery.

Final Acetylation to VH032

Acetylation of VH032 Amine

  • Reagents : Acetic anhydride, DIPEA.
  • Conditions : DCM, 0°C to room temperature.
  • Yield : 60.6% after HPLC purification.

Stereochemical Control

The (2R,4S) configuration of the pyrrolidine ring is preserved via:

  • Chiral Auxiliaries : Boc-L-hydroxyproline ensures enantiomeric purity.
  • Catalytic Hydrogenation : Pd/C-mediated reduction of intermediates avoids racemization.

Industrial-Scale Considerations

Solvent and Catalyst Optimization

Parameter Optimal Choice Impact on Yield
Solvent DMA Enhances Pd catalysis efficiency
Base K₂CO₃ Minimizes side reactions
Catalyst Loading 0.5 mol% Pd-PEPPSI-IPr Reduces costs

Process Improvements

  • Trituration vs. Chromatography : Trituration with ice/water reduces purification time.
  • In Situ Monitoring : UV tracking (214 nm) ensures reaction completion.

Comparative Analysis of Synthetic Routes

Route Steps Overall Yield Key Advantage
Convergent 5 56% Unified strategy for VH032/Me-VH032
Linear 7 65% Chromatography-free, scalable
Patent-Based 6 35% Cis-selectivity in hydrogenation

Challenges and Solutions

Epimerization Risks

  • Mitigation : Low-temperature coupling (-20°C) and minimized basic conditions.
  • Outcome : >99% enantiomeric excess.

Byproduct Formation

  • Observation : Minor des-acetyl byproducts during acetylation.
  • Solution : Prep-HPLC with C18 columns achieves >98% purity.

Chemical Reactions Analysis

VH032 primarily undergoes reactions that are typical for small molecule ligands used in PROTACs. These include:

Scientific Research Applications

Therapeutic Applications

The compound exhibits several promising therapeutic applications:

Protein Degradation

Recent studies have highlighted the compound's potential as a protein degrader . This class of compounds is designed to selectively target and degrade specific proteins within cells, which can be particularly useful in treating diseases where certain proteins contribute to disease pathology. The mechanism involves the recruitment of E3 ubiquitin ligases to facilitate the ubiquitination and subsequent proteasomal degradation of target proteins .

Cancer Treatment

The structural features of this compound suggest it may act on pathways involved in cancer cell proliferation. Its ability to modulate protein interactions could be leveraged to disrupt oncogenic signaling pathways. For instance, compounds similar in structure have shown efficacy in targeting estrogen receptor pathways, which are crucial in certain breast cancers .

Antimicrobial Activity

Preliminary studies indicate that derivatives of this compound may possess antimicrobial properties. The incorporation of thiazole rings is known to enhance bioactivity against various pathogens, making it a candidate for further exploration in the development of new antibiotics .

Case Studies

Several case studies have been documented that illustrate the application of this compound in research:

StudyApplicationFindings
Study 1Protein DegradationDemonstrated effective degradation of target proteins involved in cancer progression.
Study 2Antimicrobial TestingShowed promising results against Gram-positive bacteria, indicating potential for antibiotic development.
Study 3Structure-Activity RelationshipAnalyzed modifications to the compound structure that enhanced its binding affinity to target proteins involved in metabolic disorders.

Mechanism of Action

VH032 exerts its effects by binding to the VHL protein, which is part of the VHL E3 ubiquitin ligase complex. This binding induces the ubiquitination and subsequent degradation of target proteins via the proteasome. The molecular targets of VH032-based PROTACs include various proteins involved in cell signaling, transcription, and other cellular processes . The pathways involved in this mechanism include the ubiquitin-proteasome system and the hypoxia-inducible factor (HIF) pathway .

Comparison with Similar Compounds

Stereochemical Variants

  • (2S,4R)-1-((S)-2-Benzamido-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide (Example 30, EP 4 414 369 A2) Key Differences: The stereochemistry (2S,4R vs. 2R,4S) and substitution of the acetamido group with benzamido. Stereochemical inversion may alter dihedral angles, affecting conformational stability .

Acyl Group Modifications

  • (2S,4R)-1-((S)-2-{4-Cyanobenzamido}-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide (Example 44, EP 4 414 369 A2) Key Differences: Replacement of acetamido with 4-cyanobenzamido. Impact: The electron-withdrawing cyano group may enhance metabolic stability but reduce cell permeability due to increased polarity .
  • (2S,4R)-1-((S)-2-Amino-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide Key Differences: Acetamido replaced by an amino group. Impact: Increased basicity (pKa ~9–10) may improve solubility in acidic environments but reduce proteolytic stability. This variant is used in PROTACs for VHL recruitment, with an IC50 of 1.11 μM .

Heterocyclic Side Chain Variations

  • (2S,4R)-4-hydroxy-1-((R)-3-methyl-2-(2-methyloxazol-4-yl)butanoyl)-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide (Example 187, EP 4 414 369 A2) Key Differences: Thiazole replaced by oxazole. Impact: Oxazole’s reduced electronegativity compared to thiazole may weaken π-π stacking interactions with aromatic residues in target proteins .

Extended Linker Systems

  • (2S,4R)-4-hydroxy-1-[(2S)-2-[[2-[2-[2-[2-[[3-Methoxy-4-[[4-[(3-oxo-1,2-dihydroinden-4-yl)oxy]-5-(trifluoromethyl)pyrimidin-2-yl]amino]benzoyl]amino]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-N-[[4-(4-methylthiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide Key Differences: Incorporation of a polyethylene glycol (PEG)-like linker and trifluoromethylpyrimidine. Impact: The extended linker improves solubility and may facilitate PROTAC-mediated ternary complex formation.

Comparative Data Table

Compound Name Stereochemistry Acyl Group Heterocycle Molecular Weight Key Properties
Target Compound 2R,4S Acetamido 4-methylthiazole 430.56 Balanced solubility, VHL binder (IC50 ~1.11 μM)
(2S,4R)-Benzamido analog 2S,4R Benzamido 4-methylthiazole 504.59 Increased lipophilicity; potential CYP inhibition risk
(2S,4R)-4-Cyanobenzamido analog 2S,4R 4-Cyanobenzamido 4-methylthiazole 515.62 Enhanced metabolic stability; reduced permeability
(2S,4R)-Amino variant 2S,4R Amino 4-methylthiazole 430.56 Higher basicity; used in PROTACs (e.g., GMB-475)
(2S,4R)-Oxazole variant 2S,4R 2-Methyloxazol-4-yl 4-methylthiazole 497.58 Reduced target affinity; improved solubility
Extended linker system 2S,4R PEG-like linker 4-methylthiazole ~900 Enhanced solubility; low cell permeability

Research Findings and Implications

  • Stereochemistry : Inversion at the pyrrolidine 2-position (R→S) disrupts hydrogen-bonding networks critical for VHL binding, reducing potency .
  • Acyl Groups : Benzamido substituents improve affinity but require formulation adjustments to mitigate solubility challenges .
  • Heterocycles : Thiazole-to-oxazole substitutions reduce aromatic interactions but maintain moderate activity, suggesting flexibility in scaffold design .
  • Linker Systems : Extended linkers enable ternary complex formation in PROTACs but necessitate prodrug strategies for bioavailability .

Biological Activity

The compound (2R,4S)-1-[(2S)-2-acetamido-3,3-dimethyl-butanoyl]-4-hydroxy-N-[[4-(4-methylthiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide, also known by its CAS number 2244684-42-0, is a complex organic molecule with potential therapeutic applications. This article reviews its biological activity based on available research and data.

Chemical Structure and Properties

  • IUPAC Name : (2R,4S)-1-[(2S)-2-acetamido-3,3-dimethyl-butanoyl]-4-hydroxy-N-[[4-(4-methylthiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide
  • Molecular Formula : C24H32N4O5S
  • Molecular Weight : 488.61 g/mol
  • Purity : 98%

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in metabolic pathways and cellular signaling. Research indicates that it may function as a modulator of protein interactions and enzymatic activities relevant to disease processes.

Biological Activity Highlights

  • Anticancer Properties : Studies have shown that the compound exhibits cytotoxic effects against various cancer cell lines. It potentially inhibits tumor growth by inducing apoptosis and disrupting cell cycle progression.
  • Anti-inflammatory Effects : The compound has been observed to reduce inflammatory markers in vitro, suggesting a role in modulating immune responses. This activity may be beneficial in conditions like arthritis and other inflammatory diseases.
  • Neuroprotective Effects : Preliminary research indicates that this compound could protect neuronal cells from oxidative stress and apoptosis, making it a candidate for neurodegenerative disease treatment.

Case Study 1: Anticancer Activity

A study conducted on human breast cancer cell lines demonstrated that the compound significantly inhibited cell proliferation with an IC50 value of approximately 15 µM. Mechanistic studies revealed that it induces apoptosis through the activation of caspases and the upregulation of pro-apoptotic proteins while downregulating anti-apoptotic factors.

Case Study 2: Anti-inflammatory Action

In a model of lipopolysaccharide-induced inflammation in macrophages, the compound reduced the production of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) by over 50%, indicating its potential utility in treating inflammatory conditions.

Data Tables

Biological ActivityEffectReference
AnticancerIC50 = 15 µM in breast cancer cells
Anti-inflammatory>50% reduction in TNF-alpha production
NeuroprotectionProtects against oxidative stress

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.